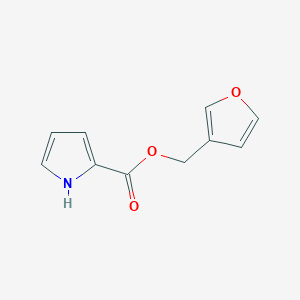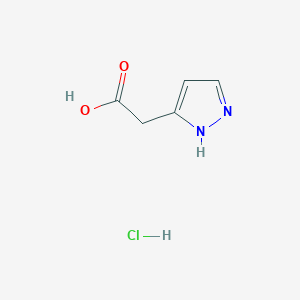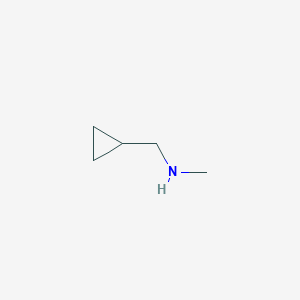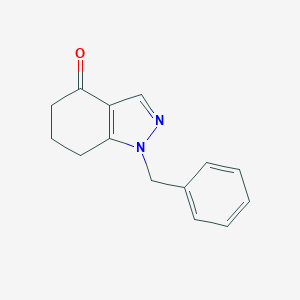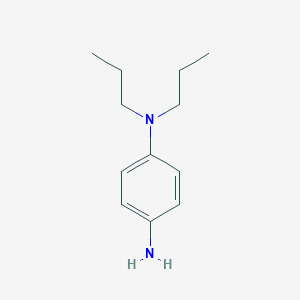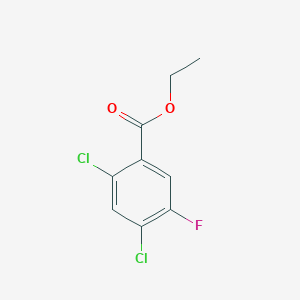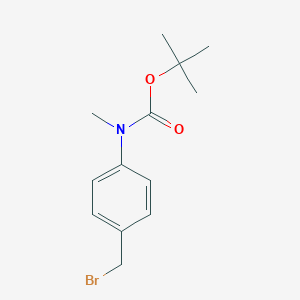
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate” is a chemical compound with the molecular formula C12H16BrNO2 . It has an average mass of 286.17 Da and a monoisotopic mass of 299.052094 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.17 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Environmental Impacts and Degradation
- Synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-butyl carbamates, are widely used in various industries and have been studied for their environmental presence, human exposure, and toxicity. These studies suggest the importance of developing novel SPAs with low toxicity and environmental impact, implying that research on tert-butyl carbamates could focus on their environmental fate, potential toxicity, and biodegradation mechanisms (Liu & Mabury, 2020).
Bioremediation and Biodegradation
- Research into the biodegradation and bioremediation of methyl tert-butyl ether (MTBE), a compound related to tert-butyl carbamates, indicates that certain microorganisms can degrade MTBE under aerobic conditions, and recent advances have pointed towards potential anaerobic degradation pathways. This suggests that similar compounds, including tert-butyl carbamates, may also be amenable to bioremediation strategies, especially focusing on microbial degradation pathways (Fiorenza & Rifai, 2003).
Catalysis and Organic Synthesis
- Metal cation-exchanged clays have been utilized as catalysts for various organic syntheses, including Friedel-Crafts alkylation, which could be relevant for the synthesis or modification of tert-butyl carbamates. This highlights the potential research application of tert-butyl carbamates in catalysis and organic synthesis, exploring novel catalytic methods or synthesis pathways (Tateiwa & Uemura, 1997).
Environmental Risk Assessment
- The environmental behavior, fate, and toxicity evaluation of fuel additives like MTBE suggest a framework for assessing the environmental risks of similar compounds, including tert-butyl carbamates. Such research could focus on the solubility, mobility, biodegradation potential, and toxicological impact of tert-butyl carbamates in environmental matrices (Xiao-zhang, 2003).
Safety And Hazards
The compound is classified as dangerous with hazard statements H302, H314, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
tert-butyl N-[4-(bromomethyl)phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBCEYQSLOZQTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate | |
CAS RN |
168830-93-1 |
Source


|
| Record name | 168830-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

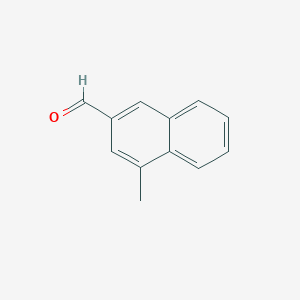


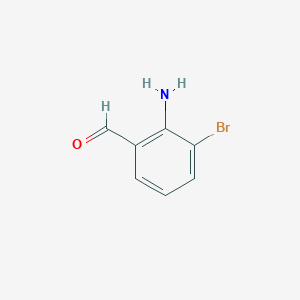
![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)
